N-[4-[[3-(dihexylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide
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Overview
Description
N-[4-[[3-(dihexylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide is a complex organic compound belonging to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[3-(dihexylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale, with a focus on optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and green chemistry principles are often utilized to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-[[3-(dihexylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[4-[[3-(dihexylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-[[3-(dihexylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis or interfere with cell signaling pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: A quinoxaline derivative with antimicrobial properties.
Levomycin: An antibiotic with a quinoxaline core.
Carbadox: An antimicrobial agent used in animal feed.
Uniqueness
N-[4-[[3-(dihexylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its dihexylamino group enhances lipophilicity, while the sulfamoylphenylacetamide moiety contributes to its biological activity .
Properties
IUPAC Name |
N-[4-[[3-(dihexylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N5O3S/c1-4-6-8-12-20-33(21-13-9-7-5-2)28-27(30-25-14-10-11-15-26(25)31-28)32-37(35,36)24-18-16-23(17-19-24)29-22(3)34/h10-11,14-19H,4-9,12-13,20-21H2,1-3H3,(H,29,34)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARADVULJFNWQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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